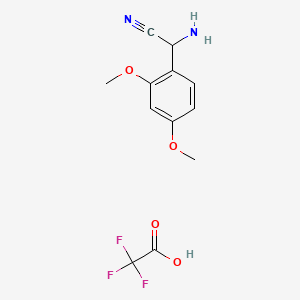
2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-2-(2,4-dimethoxyphenyl)acetonitrile; trifluoroacetic acid is a compound that combines an aromatic nitrile with trifluoroacetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2,4-dimethoxyphenyl)acetonitrile typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable amine and a cyanide source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting nitrile can then be purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar starting materials and conditions. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-2-(2,4-dimethoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst like palladium on carbon are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-amino-2-(2,4-dimethoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-amino-2-(2,4-dimethoxyphenyl)acetonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-2-(3,4-dimethoxyphenyl)acetonitrile
- 2-amino-2-(2,5-dimethoxyphenyl)acetonitrile
- 2-amino-2-(2,4-dimethoxyphenyl)propionitrile
Uniqueness
2-amino-2-(2,4-dimethoxyphenyl)acetonitrile is unique due to the specific positioning of the methoxy groups on the aromatic ring, which can influence its reactivity and interactions. This structural feature may result in distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H13F3N2O4 |
|---|---|
Molekulargewicht |
306.24 g/mol |
IUPAC-Name |
2-amino-2-(2,4-dimethoxyphenyl)acetonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H12N2O2.C2HF3O2/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2;3-2(4,5)1(6)7/h3-5,9H,12H2,1-2H3;(H,6,7) |
InChI-Schlüssel |
VRTJWKZMTLEUSP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(C#N)N)OC.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















